molecular formula C22H29N3O2S2 B2484509 3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 670273-30-0

3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2484509
CAS No.: 670273-30-0
M. Wt: 431.61
InChI Key: SDYZOFSAEITQQI-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of compounds that contain a thiophene ring fused with a pyrimidine ring. They are known for their wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions would depend on the substituents present on the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the nature of its substituents. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-Assisted Synthesis : Research by Prasad, Raziya, and Kishore (2007) explored the synthesis of novel thiadiazolothienopyrimidines, which included derivatives of 3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, indicating the compound's relevance in the creation of new chemical entities using microwave irradiation techniques (Prasad, Raziya, & Kishore, 2007).
  • Antimicrobial and Anti-inflammatory Activities : Ashalatha et al. (2007) synthesized new derivatives of 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the potential of these compounds in anti-inflammatory and antimicrobial applications (Ashalatha, Narayana, Vijaya Raj, & Kumari, 2007).

Derivative Synthesis and Mechanism Studies

  • Functionalised Cyclohepta[4,5]-thieno[2,3-d][1,2,4] Triazolo[4,3-a]pyrimidin-5-ones : Shawali et al. (2006) synthesized various derivatives of 5H-cyclohepta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, indicating the versatility of the compound in forming different functionalized derivatives (Shawali, Ali, Ali, & Osman, 2006).

Applications in Cancer Research

  • Antitumor Activity : Edrees and Farghaly (2017) conducted research on benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, a derivative of thieno[2,3-d]pyrimidin-4-one, showcasing the compound's relevance in antitumor applications against liver and breast cancer cell lines (Edrees & Farghaly, 2017).

Antiparasitic Potential

  • Antitrichinellosis and Antiprotozoal Activity : Mavrova et al. (2010) synthesized novel thieno[2,3-d]pyrimidin-4(3H)-ones containing benzimidazole ring and found significant antiparasitic effects, particularly against Trichinella spiralis, suggesting potential applications in treating parasitic infections (Mavrova, Vuchev, Anichina, & Vassilev, 2010).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, some thieno[2,3-d]pyrimidines are known to have antimalarial activity and work by inhibiting the growth of Plasmodium falciparum .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its biological activities .

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S2/c1-2-12-25-21(27)19-16-10-6-5-7-11-17(16)29-20(19)23-22(25)28-15-18(26)24-13-8-3-4-9-14-24/h2H,1,3-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYZOFSAEITQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCCCCC3)SC4=C2CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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